molecular formula C13H12BrN5 B15118307 N-(3-bromophenyl)-9-ethyl-9H-purin-6-amine

N-(3-bromophenyl)-9-ethyl-9H-purin-6-amine

Cat. No.: B15118307
M. Wt: 318.17 g/mol
InChI Key: ZYXHJWJRRCVWJS-UHFFFAOYSA-N
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Description

N-(3-bromophenyl)-9-ethyl-9H-purin-6-amine is a chemical compound that belongs to the class of purine derivatives. This compound is characterized by the presence of a bromophenyl group attached to the purine ring, which is further substituted with an ethyl group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromophenyl)-9-ethyl-9H-purin-6-amine typically involves the reaction of 3-bromoaniline with 9-ethyl-9H-purine-6-amine under specific conditions. One common method involves the use of ethanol as a solvent and hydrochloric acid as a catalyst. The reaction mixture is stirred at room temperature for 24 hours, and the completion of the reaction is verified using thin-layer chromatography (TLC) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated synthesis and purification techniques, such as column chromatography, can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(3-bromophenyl)-9-ethyl-9H-purin-6-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other functional groups using reagents like sodium methoxide or potassium tert-butoxide.

    Oxidation Reactions: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Substitution: Sodium methoxide in methanol, reflux conditions.

    Oxidation: Potassium permanganate in aqueous solution, room temperature.

    Reduction: Lithium aluminum hydride in tetrahydrofuran, reflux conditions.

Major Products Formed

    Substitution: Formation of various substituted purine derivatives.

    Oxidation: Formation of oxidized purine derivatives.

    Reduction: Formation of reduced purine derivatives.

Scientific Research Applications

N-(3-bromophenyl)-9-ethyl-9H-purin-6-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition.

    Medicine: Investigated for its potential therapeutic effects, including anticancer and antiviral activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-bromophenyl)-9-ethyl-9H-purin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing their normal function. This inhibition can lead to the disruption of various physiological processes, which can be beneficial in the treatment of certain diseases .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-bromophenyl)-9-ethyl-9H-purin-6-amine is unique due to its specific purine structure combined with a bromophenyl group. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C13H12BrN5

Molecular Weight

318.17 g/mol

IUPAC Name

N-(3-bromophenyl)-9-ethylpurin-6-amine

InChI

InChI=1S/C13H12BrN5/c1-2-19-8-17-11-12(15-7-16-13(11)19)18-10-5-3-4-9(14)6-10/h3-8H,2H2,1H3,(H,15,16,18)

InChI Key

ZYXHJWJRRCVWJS-UHFFFAOYSA-N

Canonical SMILES

CCN1C=NC2=C(N=CN=C21)NC3=CC(=CC=C3)Br

Origin of Product

United States

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